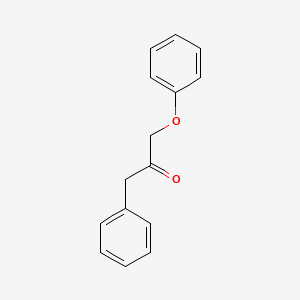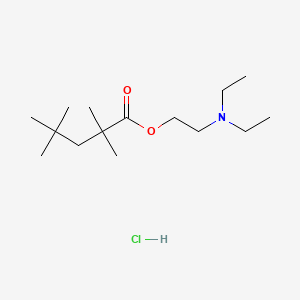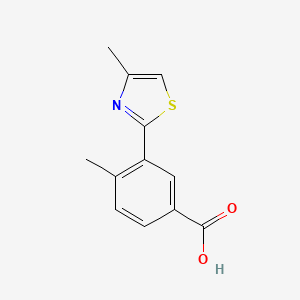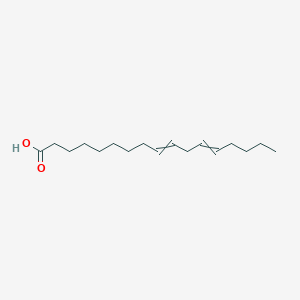
Fluoro(dioxo)-lambda~5~-iodane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro(dioxo)-lambda~5~-iodane is a unique organoiodine compound characterized by the presence of fluorine and two oxo groups attached to an iodine center. This compound is part of the broader class of hypervalent iodine compounds, which are known for their versatility and reactivity in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluoro(dioxo)-lambda~5~-iodane typically involves the oxidation of iodoarenes in the presence of fluorinating agents. . The reaction conditions often require a solvent such as acetonitrile and may be carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar fluorinating agents. The scalability of the reaction is facilitated by the relatively mild conditions required and the availability of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoro(dioxo)-lambda~5~-iodane undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: The compound can participate in substitution reactions where the fluorine or oxo groups are replaced by other functional groups.
Addition: It can add to unsaturated compounds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, and in solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted iodoarenes.
Applications De Recherche Scientifique
Fluoro(dioxo)-lambda~5~-iodane has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: This compound is used in the production of fine chemicals and advanced materials
Mécanisme D'action
The mechanism by which Fluoro(dioxo)-lambda~5~-iodane exerts its effects involves the transfer of the fluorine atom or oxo groups to the substrate. This process often involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of the functional groups. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorodeoxyuridylate: A compound used in cancer treatment that acts as a suicide inhibitor of thymidylate synthase.
Fluorodeoxyglucose: A glucose analog used in positron emission tomography (PET) imaging.
Uniqueness
Fluoro(dioxo)-lambda~5~-iodane is unique due to its hypervalent iodine center, which imparts high reactivity and versatility in organic synthesis. Unlike other fluorinated compounds, it can participate in a wide range of reactions under mild conditions, making it a valuable reagent in both academic and industrial settings.
Propriétés
Numéro CAS |
28633-62-7 |
|---|---|
Formule moléculaire |
FIO2 |
Poids moléculaire |
177.902 g/mol |
InChI |
InChI=1S/FIO2/c1-2(3)4 |
Clé InChI |
FRYHXHDHQQGJSF-UHFFFAOYSA-N |
SMILES canonique |
O=I(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


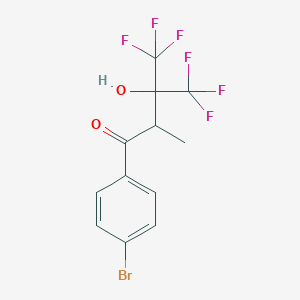
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
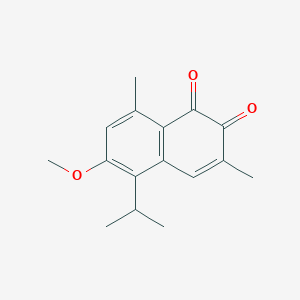
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
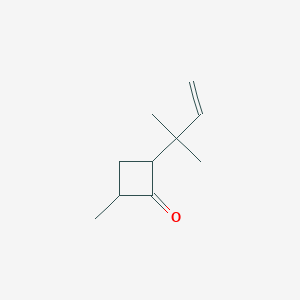
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
